[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine
Overview
Description
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine: is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.36 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine typically involves the reaction of 1-phenylethylamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions involving this compound often occur with halogenating agents such as thionyl chloride or phosphorus tribromide .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Formation of corresponding or
Reduction: Formation of or
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the development of new drugs and therapeutic agents .
Medicine: While not used directly as a medication, this compound is valuable in medicinal chemistry for the design and synthesis of potential therapeutic agents .
Industry: Its industrial applications are limited, but it may be used in the production of specialized chemicals for research purposes .
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- [2-(4-Methylpiperazinyl)-1-phenylethyl]amine
- [2-(4-Methylpiperazinyl)-1-phenylethyl]ethanol
- [2-(4-Methylpiperazinyl)-1-phenylethyl]chloride
Uniqueness: What sets [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. This makes it particularly useful in the development of new therapeutic agents and in the study of molecular interactions .
Properties
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLDKIXAMGZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCN(CC1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008250 | |
Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-68-5 | |
Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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